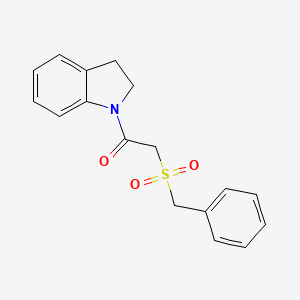
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, boron hydrides, and p-toluenesulfonic acid . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as an intermediate for synthesizing other biologically active compounds. In biology and medicine, it has shown potential as a cytotoxic agent against cancer cells . Additionally, it is used in the development of neuroprotective and antioxidant agents .
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves its interaction with various molecular targets and pathways. It has been found to bind with high affinity to multiple receptors, which helps in developing new therapeutic derivatives . The compound’s effects are mediated through its ability to modulate receptor activity and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE include other indole derivatives such as indole-3-acetic acid and 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action. The uniqueness of this compound lies in its specific binding affinity and cytotoxic properties .
Properties
IUPAC Name |
2-benzylsulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(18-11-10-15-8-4-5-9-16(15)18)13-22(20,21)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUAUYJRXGAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
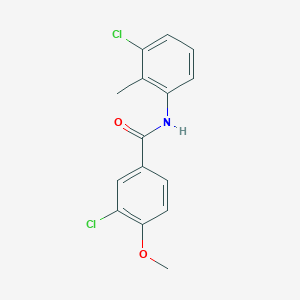
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
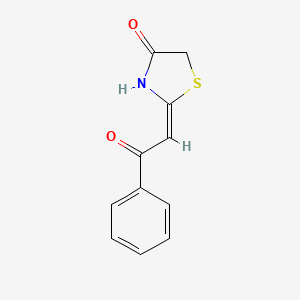
![Ethyl 2-[[5-[(4-ethoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B5883261.png)
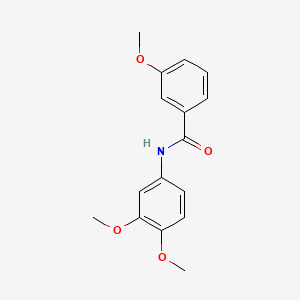
![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)
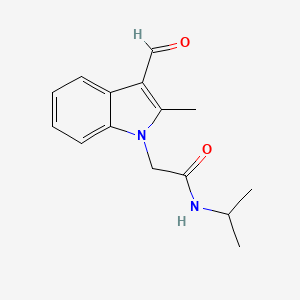
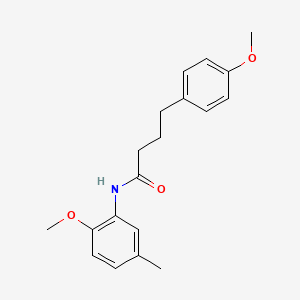

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5883286.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
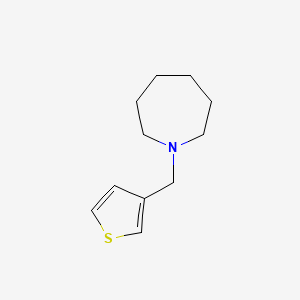
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)
